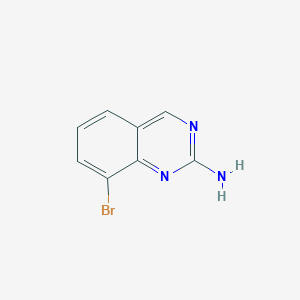

8-Bromoquinazolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromoquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNZJECPQXPGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of 8-Bromoquinazolin-2-amine: A Technical Guide for Researchers

Introduction to 8-Bromoquinazolin-2-amine

This compound is a substituted quinazoline derivative. The quinazoline scaffold is a constituent of numerous biologically active compounds, and the presence of a bromine atom and an amino group at specific positions offers versatile handles for further chemical modifications. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications.

Below is the chemical structure of this compound, which will be the basis for the subsequent spectroscopic analysis.

An In-depth Technical Guide to 8-Bromoquinazolin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinazolin-2-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of targeted therapeutics. Its strategic substitution with a bromine atom at the 8-position and an amine at the 2-position provides versatile handles for molecular elaboration, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, its reactivity profile, and its significant applications in modern drug discovery, with a focus on the development of inhibitors for critical cancer-related signaling pathways.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a robust scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The introduction of an amino group and a bromine atom, as in this compound, further enhances its utility, offering reactive sites for diversification and the fine-tuning of pharmacological properties. This guide will delve into the specific attributes of this valuable intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Physical Properties

While extensive experimental data for some physical properties are not publicly available, the known characteristics are summarized below. Researchers should verify these properties for their specific batches of material.

| Property | Value | Source(s) |

| CAS Number | 1780759-87-6 | [2][3] |

| Molecular Formula | C₈H₆BrN₃ | [2][4] |

| Molecular Weight | 224.06 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [4] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Computational Data

Computational models provide valuable insights into the behavior of this compound in various chemical and biological environments.

| Parameter | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [2] |

| LogP | 1.9745 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Spectroscopic Characterization

While specific, experimentally-derived spectra for this compound are not readily found in the public domain, its key spectral features can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy: As a primary aromatic amine, this compound is expected to exhibit characteristic N-H stretching vibrations.

-

N-H Stretch: Two bands are anticipated in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches of the primary amine.[6]

-

N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ range.[6]

-

C-N Stretch: A strong band for the aromatic C-N stretch is predicted to appear between 1335-1250 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide definitive structural confirmation. Based on the structure, the following general features are expected:

-

¹H NMR: Signals corresponding to the aromatic protons on the quinazoline ring system and a broad signal for the -NH₂ protons.

-

¹³C NMR: Resonances for the eight carbon atoms of the quinazoline core. The carbon bearing the bromine atom would be influenced by its electronegativity and isotopic abundance.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis of this compound

The synthesis of this compound can be approached through several routes, with a common strategy involving the cyclization of an appropriately substituted anthranilonitrile derivative.

Proposed Synthetic Pathway

A plausible and efficient synthesis starts from 2-amino-3-bromobenzonitrile. This pathway involves a cyclization reaction to form the quinazoline ring system.

References

8-Bromoquinazolin-2-amine CAS number 1780759-87-6

An In-Depth Technical Guide to 8-Bromoquinazolin-2-amine (CAS: 1780759-87-6): A Versatile Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and application of this compound. This molecule, identified by CAS number 1780759-87-6, represents a strategically functionalized building block poised for elaboration in modern drug discovery programs.

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the centerpiece of numerous approved drugs, including kinase inhibitors used in oncology like gefitinib and erlotinib. The specific substitution pattern of this compound—featuring a nucleophilic 2-amino group and a versatile 8-bromo handle—offers a dual-functional platform for generating diverse molecular libraries and probing structure-activity relationships (SAR). This document provides a deep dive into its chemical properties, a proposed synthetic pathway grounded in established literature, and a forward-looking perspective on its utility in developing next-generation therapeutics.

Physicochemical & Computed Properties

A foundational understanding of a molecule's physical and chemical properties is critical for its effective use in synthesis and screening. The data for this compound, aggregated from chemical supplier databases, provides the necessary parameters for experimental design.[1][2][3]

| Property | Value | Source |

| CAS Number | 1780759-87-6 | [1][2] |

| Molecular Formula | C₈H₆BrN₃ | [1] |

| Molecular Weight | 224.06 g/mol | [1][2] |

| Purity | Typically ≥97% | [3] |

| Appearance | Solid (Form not specified) | [4] |

| Storage Conditions | Store at 2-8°C or room temperature, under inert atmosphere, protected from light. | [2][3] |

| SMILES | NC1=NC=C2C(C(Br)=CC=C2)=N1 | [1] |

| InChIKey | IVNZJECPQXPGRG-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [1] |

| Computed LogP | 1.9745 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 0 | [1] |

Proposed Synthesis and Mechanism

While specific literature for the synthesis of this compound is not publicly available, a robust and highly plausible pathway can be designed based on well-established methods for constructing the 2-aminoquinazoline scaffold.[5][6] The most logical approach involves the acid-mediated cyclization of a substituted 2-aminobenzonitrile with a cyanamide source.

The causality for this choice rests on the high yields and broad substrate tolerance reported for this type of [4+2] annulation reaction.[5][6] The key starting material, 2-amino-3-bromobenzonitrile , is commercially available, making this a practical and efficient route for laboratory-scale synthesis.

Proposed Synthetic Protocol

Reaction: 2-amino-3-bromobenzonitrile reacts with cyanamide in the presence of a strong acid catalyst to yield this compound.

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromobenzonitrile (1.0 eq).

-

Solvent and Reagent Addition: Add a suitable solvent such as 1,4-dioxane or isopropanol. Add cyanamide (1.5 - 2.0 eq).

-

Acid Catalyst: Carefully add concentrated hydrochloric acid (2.0 - 3.0 eq) dropwise to the stirring mixture. The acid serves to protonate the nitrile of the cyanamide, activating it for nucleophilic attack.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. This will neutralize the excess acid.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Plausible Reaction Mechanism

The reaction proceeds via an acid-catalyzed mechanism. First, the cyanamide is protonated, increasing its electrophilicity. The exocyclic amino group of the 2-amino-3-bromobenzonitrile then attacks the activated cyanamide carbon. A series of proton transfers and a final intramolecular cyclization onto the benzonitrile group, followed by tautomerization, yields the stable aromatic this compound product.

Caption: Proposed reaction workflow for the synthesis of this compound.

Anticipated Spectroscopic Characterization

For a protocol to be self-validating, researchers must be able to confirm the identity and purity of the final product. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum should show three distinct aromatic protons in the 7.0-8.5 ppm range, corresponding to the protons on the benzene ring portion of the quinazoline. A broad singlet corresponding to the two protons of the 2-amino group would likely appear further downfield (around 6.5-7.5 ppm), which would exchange upon addition of D₂O.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum is expected to show 8 distinct carbon signals. Key signals would include those for the C-Br carbon (around 110-120 ppm) and the carbons of the pyrimidine ring, particularly the C2 carbon bearing the amino group (around 160-165 ppm).

-

Mass Spectrometry (ESI+): The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion [M+H]⁺ at m/z 224.0 and 226.0 with an approximate 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the context of kinase inhibitor discovery and other areas of oncology and immunology research.[7][8][9]

The molecule offers two primary points for diversification:

-

The 8-Bromo Position: This bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling chemists to systematically probe the SAR of the "solvent-front" region of many kinase active sites.

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

-

The 2-Amino Group: This group is a potent nucleophile and can be readily acylated, alkylated, or used in condensation reactions to build out vectors targeting other regions of a protein's binding pocket.

This dual functionality allows for the rapid generation of a library of analogues from a single, common core, accelerating the hit-to-lead optimization process.

Caption: Use of this compound as a scaffold for library synthesis.

Safety, Storage, and Handling

As with any laboratory chemical, proper handling is paramount.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place.[2] Recommended long-term storage is often at 2-8°C.[3]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of exposure, follow standard laboratory first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 1780759-87-6) is more than just a catalog chemical; it is a high-potential starting material for medicinal chemistry programs. Its strategic placement of a bromine atom and an amino group on the privileged quinazoline scaffold provides chemists with a powerful and versatile platform. By leveraging established synthetic methodologies, researchers can readily access this compound and utilize it to generate novel libraries of molecules directed at a range of biological targets. This guide provides the foundational knowledge—from synthesis to strategic application—to empower scientists to effectively integrate this valuable building block into their drug discovery workflows.

References

- 1. chemscene.com [chemscene.com]

- 2. 1780759-87-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,1780759-87-6-Amadis Chemical [amadischem.com]

- 4. 8-Bromoquinolin-2-amine | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Applications of machine learning in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A new computational tool predicts drug targets and side effects | Drug Discovery News [drugdiscoverynews.com]

Biological activity of 8-Bromoquinazolin-2-amine derivatives

An In-depth Technical Guide to the Biological Activity of 8-Bromoquinazolin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Within this class, derivatives featuring a 2-amine substitution and a bromine atom at the 8th position represent a focal point of contemporary drug discovery. The introduction of the 8-bromo moiety can significantly modulate the molecule's electronic properties and steric profile, often enhancing binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed, field-proven experimental protocols for their evaluation.

Core Antitumor Mechanisms and Applications

Quinazoline derivatives have made their most significant impact in oncology, with several FDA-approved drugs like gefitinib and erlotinib targeting key signaling pathways in cancer.[1][3] The this compound scaffold serves as a versatile template for designing potent inhibitors of critical protein kinases that drive tumor growth, proliferation, and survival.[4][5]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of action for many quinazoline-based anticancer agents is the competitive inhibition of the ATP-binding site within the catalytic domain of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6][7]

-

EGFR Inhibition: Overexpression and mutation of EGFR are hallmarks of various cancers, leading to sustained proliferative signaling.[3][8] Quinazoline derivatives, especially those with a 4-anilino substitution, mimic the adenine portion of ATP, forming crucial hydrogen bonds with key residues (e.g., Met793) in the EGFR kinase hinge region, thereby blocking downstream signaling.[9] The 8-bromo substituent can enhance this interaction and contribute to higher potency.

-

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily mediated by the VEGF/VEGFR-2 signaling pathway.[10][11] By inhibiting VEGFR-2 autophosphorylation, these compounds can effectively block the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.[6][11]

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and survival, and its aberrant activation is a frequent event in human cancers.[12][13] Several quinazoline derivatives have been developed as potent inhibitors of this pathway.[14][15][16] They can act by directly inhibiting PI3K isoforms or by targeting downstream effectors like Akt and mTOR, leading to cell cycle arrest and induction of apoptosis.[17][18]

Summary of Anticancer Activity

The following table summarizes the cytotoxic activity of representative quinazoline derivatives against various human cancer cell lines.

| Compound Class/Example | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Primary Target(s) | Reference |

| Quinazoline-Sulfonamide Hybrid | Varied sulfonamides at C4 | LoVo (Colorectal) | 0.89 - 9.76 | Not specified | [4] |

| 4-Anilino-quinazoline | (E)-propen-1-yl at C6/C7 | A431 (Skin) | <0.04 - 0.15 | EGFR | [3] |

| Quinazoline-Semicarbazone | Semicarbazone at C6 | A549 (Lung) | 0.08 - 1.21 | EGFR | [19] |

| 6-Bromo-2-(pyridin-3-yl)-quinazoline | 4-bromo-phenylethylidene-hydrazinyl at C4 | MDA-MB-231 (Breast) | 0.03 | EGFR/HER2 | [3] |

| 2-Thioxobenzo[g]quinazoline | Varied substitutions | MCF-7 (Breast) | 0.19 - 9.87 | VEGFR-2 | [20] |

| Dimorpholinoquinazoline | (Hetero)aromatic carbamide | MCF-7 (Breast) | 0.3 - 1.5 | PI3K/Akt/mTOR | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell viability.[21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[24]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[25]

Antimicrobial Activity

The emergence of drug-resistant microbial pathogens necessitates the discovery of novel antimicrobial agents.[26] Quinazoline derivatives have shown promising potential as antibacterial and antifungal agents.[2][27][28] Structure-activity relationship studies have revealed that the presence of a halogen atom at positions 6 or 8 of the quinazoline ring can significantly enhance antimicrobial activity.[27]

Mechanism and Spectrum

The exact antimicrobial mechanisms are varied, but they are thought to involve the disruption of essential cellular processes such as DNA replication, protein synthesis, or cell wall integrity.[27][28] These derivatives have demonstrated activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[2][29]

Summary of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinazolinone derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Quinazolin-4(3H)-one derivative | Staphylococcus aureus | 50 - 100 | [28] |

| Quinazolin-4(3H)-one derivative | Streptococcus pneumoniae | 50 - 100 | [28] |

| Quinazolinone derivative | Escherichia coli | >100 | [29] |

| Quinazolinone derivative | Pseudomonas aeruginosa | 50 | [29] |

| Quinazolinone derivative | Candida albicans | 50 | [29] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a gold-standard quantitative method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[30][31][32]

Principle: The assay involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after overnight incubation.[31][33]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) and adjust its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

-

Validation: The test is valid if the growth control well is turbid and the sterility control well is clear.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous diseases.[34] Quinazoline derivatives have been explored for their anti-inflammatory properties, which are often linked to the inhibition of key inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of these compounds may arise from their ability to inhibit enzymes like cyclooxygenase (COX), which are crucial for the synthesis of prostaglandins (e.g., PGE₂), potent inflammatory mediators.[34][35] By reducing the production of these pro-inflammatory molecules, the derivatives can alleviate inflammatory responses.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a classic and widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[36][37]

Principle: The sub-plantar injection of carrageenan into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[36]

Step-by-Step Methodology:

-

Animal Acclimatization: Use healthy Wistar albino rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.[37]

-

Grouping and Dosing: Divide the rats into groups (n=6 per group): a negative control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative. Administer the compounds orally or intraperitoneally 60 minutes before inducing inflammation.

-

Baseline Measurement: Before carrageenan injection, measure the initial volume or thickness of each rat's right hind paw using a plethysmometer or digital calipers.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[36]

-

Paw Volume Measurement: Measure the paw volume/thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Synthesis and Evaluation Workflow

The development of novel this compound derivatives follows a structured workflow from chemical synthesis to biological validation. A common synthetic strategy involves using a key intermediate, such as 8-bromo-2-chloroquinazoline, which can then be subjected to nucleophilic substitution and cross-coupling reactions to generate a diverse library of final compounds.[38]

Conclusion and Future Perspectives

This compound derivatives constitute a highly promising class of biologically active compounds. Their structural versatility allows for fine-tuning of their activity against a range of therapeutic targets, particularly those relevant to oncology. The strong foundation of research in anticancer kinase inhibition, coupled with emerging data on their antimicrobial and anti-inflammatory properties, positions this scaffold as a valuable starting point for future drug discovery programs. Further research should focus on elucidating detailed structure-activity relationships, exploring novel molecular targets, and optimizing pharmacokinetic and safety profiles to translate these promising laboratory findings into clinically effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 8. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 9. japsonline.com [japsonline.com]

- 10. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. biomedres.us [biomedres.us]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. iv.iiarjournals.org [iv.iiarjournals.org]

- 26. rphsonline.com [rphsonline.com]

- 27. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 29. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 30. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 31. apec.org [apec.org]

- 32. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 33. mdpi.com [mdpi.com]

- 34. researchgate.net [researchgate.net]

- 35. In vivo anti-inflammatory activity of Fabaceae species extracts screened by a new ex vivo assay using human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 37. In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettia pachycarpa | Biomedical Research and Therapy [bmrat.org]

- 38. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reaction Mechanisms of 8-Bromoquinazolin-2-amine

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous therapeutic agents, including those with anticancer, antiviral, and antihypertensive properties.[1][2] Among its derivatives, 8-Bromoquinazolin-2-amine serves as a critical and versatile building block for the synthesis of complex, poly-substituted quinazoline-based compounds. This guide provides an in-depth analysis of the principal reaction mechanisms involving this compound, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in synthetic organic chemistry. The discussion herein elucidates the causality behind experimental choices, offers detailed, field-tested protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the Quinazoline Core

The quinazoline ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. This scaffold is a component of numerous biologically active compounds and several FDA-approved drugs, such as gefitinib and erlotinib, which are potent tyrosine kinase inhibitors used in cancer therapy.[1][3] The 2-aminoquinazoline moiety, in particular, is a key pharmacophore that facilitates crucial interactions with a wide range of biological targets.[4]

The strategic placement of a bromine atom at the C8-position of the 2-aminoquinazoline scaffold provides a reactive handle for introducing molecular diversity. This is primarily achieved through modern cross-coupling methodologies, which allow for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Foundational Synthesis: Accessing the Quinazoline Scaffold

Before exploring its subsequent reactions, it is instructive to understand the synthesis of the quinazoline core itself. Numerous methods exist, often starting from readily available anthranilic acid or 2-aminobenzonitrile derivatives.[1][5] A common strategy involves the condensation of a 2-aminobenzonitrile with a nitrile under basic conditions, often accelerated by microwave irradiation, to yield 2-substituted-4-aminoquinazolines.[6] Another approach is the reaction of 2-aminobenzylamines with aldehydes or nitriles, which can be catalyzed by various transition metals like iodine or nickel.[5] These methods provide a reliable foundation for producing the core structure before subsequent halogenation and functionalization steps to yield the target this compound.

Core Reaction Mechanisms: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C8-position of this compound is an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions. This class of reactions represents a powerful and versatile method for forming C-C and C-N bonds with high efficiency and functional group tolerance.[7][8] The two most critical and widely employed mechanisms in this context are the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp²) bond between an organohalide and an organoboron compound.[9][10] In the context of this compound, this reaction is used to introduce a wide variety of aryl, heteroaryl, or vinyl substituents at the C8-position.

3.1.1. The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The mechanism can be broken down into three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. The reactivity order for aryl halides in this step is generally I > OTf > Br >> Cl.[11]

-

Transmetalation: This is the key bond-forming step where the organic group is transferred from the organoboron reagent (e.g., a boronic acid) to the palladium(II) center. This process requires activation by a base, which coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer of the R² group to the palladium and displacing the halide.[10][11]

-

Reductive Elimination: The final step involves the elimination of the newly coupled product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step forms the desired C8-substituted 2-aminoquinazoline.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.1.2. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the arylation of this compound.

| Step | Procedure | Rationale & Insights |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq). | The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid drives the reaction to completion. The choice of base is crucial; stronger bases can accelerate transmetalation but may not be compatible with sensitive functional groups.[10] |

| 2 | Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%). | Pd(PPh₃)₄ is a common choice, but modern catalysts with bulky phosphine ligands often provide better yields and turnover numbers, especially with challenging substrates.[13] |

| 3 | Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol (e.g., 4:1 ratio). | The solvent choice affects the solubility of all components and the efficacy of the base. A small amount of water is often beneficial for the dissolution of the base and facilitating the formation of the boronate "ate" complex.[13] |

| 4 | Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours). | Elevated temperatures are usually required to drive the oxidative addition and reductive elimination steps at a reasonable rate. |

| 5 | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. | Standard aqueous workup removes the inorganic salts and polar impurities. |

| 6 | Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | Purification is necessary to isolate the desired product from residual reagents, catalyst, and byproducts. |

Table 1: Representative Data for Suzuki-Miyaura Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/EtOH | 100 | 92 |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 78[14] |

| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 81[14] |

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[15] This transformation is exceptionally valuable for synthesizing N-aryl derivatives, which are common motifs in pharmaceuticals. For this compound, this reaction allows for the introduction of various primary or secondary amines at the C8-position, further expanding its structural diversity.

3.2.1. The Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination shares similarities with the Suzuki coupling, involving oxidative addition and reductive elimination steps.[16][17][18]

-

Oxidative Addition: As before, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound, forming a Pd(II) intermediate.

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex. This step is often rate-limiting and crucial for the reaction's success.

-

Reductive Elimination: The C-N bond is formed as the aryl group and the amido ligand are eliminated from the palladium center. This step regenerates the Pd(0) catalyst and releases the desired N-arylated quinazoline product.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

3.2.2. Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

| Step | Procedure | Rationale & Insights |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%). | The choice of ligand is critical and depends heavily on the amine substrate. Bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[18][19] Using a pre-catalyst/ligand system often gives more reproducible results. |

| 2 | Add the base, typically sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.4-2.0 eq). | NaOt-Bu is a very strong base suitable for many amines. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are used. The base must be strong enough to deprotonate the coordinated amine but not so strong as to cause side reactions. |

| 3 | Add this compound (1.0 eq) and the amine coupling partner (1.1-1.3 eq). | A slight excess of the amine is used to ensure full conversion of the aryl bromide. |

| 4 | Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane. | The solvent must be anhydrous as water can interfere with the catalytic cycle, particularly by hydrolyzing the active catalyst or base. |

| 5 | Heat the mixture to 80-120 °C and monitor by TLC or LC-MS until completion (typically 2-18 hours). | Heating is necessary to overcome the activation barriers of the catalytic steps. |

| 6 | Cool the reaction, dilute with an organic solvent, and quench carefully with water or saturated NH₄Cl solution. | The workup procedure is similar to the Suzuki coupling, aiming to remove inorganic salts. |

| 7 | Separate the layers, extract the aqueous phase, and combine the organic layers. Dry, concentrate, and purify by column chromatography. | Purification isolates the C8-amino-substituted quinazoline product. |

Alternative Mechanisms: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, it is worth considering the possibility of Nucleophilic Aromatic Substitution (SNAr). In an SNAr reaction, a nucleophile directly displaces a leaving group on an electron-poor aromatic ring.[20][21]

For an SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[22] These EWGs stabilize the negative charge of the intermediate Meisenheimer complex.[20]

In this compound, the pyrimidine portion of the quinazoline ring is inherently electron-deficient. The ring nitrogens act as electron-withdrawing groups. This can potentially activate the C8-position towards nucleophilic attack, although this effect is less pronounced than that of a nitro group. SNAr reactions on this scaffold are generally less common and require harsher conditions (high temperatures, very strong nucleophiles) compared to the milder and more versatile palladium-catalyzed methods.[23] The synthetic utility is often limited to specific substrates where cross-coupling is not feasible.

Conclusion and Future Outlook

This compound is a powerful intermediate whose reactivity is dominated by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide robust and versatile mechanistic pathways to generate vast libraries of C8-substituted 2-aminoquinazolines. A thorough understanding of their respective catalytic cycles, the role of each reagent, and the causality behind specific experimental conditions is essential for any scientist working in drug discovery and development. While SNAr presents a potential alternative, its scope is narrower. The continued development of more active and stable catalyst systems will undoubtedly further enhance the utility of this compound as a pivotal building block in the synthesis of next-generation therapeutics.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives | MDPI [mdpi.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jk-sci.com [jk-sci.com]

- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 20. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 8-Bromoquinazolin-2-amine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-Bromoquinazolin-2-amine, a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Quinazoline derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines a robust and reproducible synthetic route starting from 2-amino-3-bromobenzonitrile and guanidine, proceeding via a base-catalyzed amino-nitrile cyclization.[3] We delve into the mechanistic rationale behind the chosen conditions, offer detailed procedural steps from reaction setup to product purification and characterization, and include a troubleshooting guide to address common experimental challenges. This protocol is designed to be a self-validating system, enabling both experienced and novice researchers to successfully synthesize this valuable chemical intermediate.

Introduction & Scientific Context

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The strategic placement of functional groups on the quinazoline ring allows for the fine-tuning of pharmacological activity. The title compound, this compound, serves as a versatile building block. The bromine atom at the C8 position is particularly useful as it provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C2-amino group is a key pharmacophoric feature.[4]

The synthesis of the quinazoline ring system can be achieved through several established methods, often starting from anthranilic acid or its derivatives.[5][6] For the preparation of 2-aminoquinazolines specifically, the cyclocondensation of a 2-aminobenzonitrile with guanidine represents one of the most direct and efficient strategies. This approach leverages the inherent reactivity of the nitrile group and the ortho-amino group to construct the pyrimidine ring in a single, high-yielding step.

This document provides a detailed protocol based on this well-established chemical transformation, ensuring high fidelity and reproducibility for laboratory-scale synthesis.

Reaction Scheme & Mechanism

The synthesis proceeds via the base-catalyzed cyclocondensation of 2-amino-3-bromobenzonitrile with guanidine.

Overall Reaction:

-

Reactants: 2-Amino-3-bromobenzonitrile, Guanidine Hydrochloride

-

Base/Catalyst: Sodium Ethoxide (NaOEt)

-

Product: this compound

Mechanistic Insight:

The reaction mechanism is a classic example of a nucleophilic addition followed by an intramolecular cyclization.

-

Guanidine Activation: The strong base, sodium ethoxide, deprotonates guanidine hydrochloride to generate free guanidine, a potent nucleophile.

-

Nucleophilic Attack: The free guanidine attacks the electrophilic carbon of the nitrile group on 2-amino-3-bromobenzonitrile.

-

Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization, where the ortho-amino group attacks the newly formed imine carbon.

-

Aromatization: A subsequent elimination of ammonia and tautomerization leads to the formation of the stable, aromatic this compound product.

This process is highly efficient due to the favorable intramolecular nature of the ring-closing step.

Materials & Equipment

Reagents & Chemicals

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |

| 2-Amino-3-bromobenzonitrile | 120548-99-2 | C₇H₅BrN₂ | 197.03 | Purity ≥97% |

| Guanidine Hydrochloride | 50-01-1 | CH₆ClN₃ | 95.53 | Purity ≥99% |

| Sodium Metal | 7440-23-5 | Na | 22.99 | Store under mineral oil |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | Anhydrous, 200 proof |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | Anhydrous |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For work-up |

Equipment

-

Three-neck round-bottom flask (250 mL) with stoppers

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Buchner funnel and filter flask assembly

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance (±0.001 g)

-

NMR spectrometer, Mass spectrometer for characterization

Detailed Experimental Protocol

This protocol describes a 10 mmol scale synthesis.

Step 1: Preparation of Sodium Ethoxide Solution (In Situ)

CAUTION: Sodium metal reacts violently with water. This procedure must be performed under anhydrous conditions and in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a glass stopper.

-

Add 60 mL of absolute ethanol to the flask.

-

Carefully cut small, clean pieces of sodium metal (0.25 g, 11.0 mmol, 1.1 eq), wash them quickly with anhydrous diethyl ether to remove the protective mineral oil, and add them portion-wise to the stirring ethanol.

-

The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This may take 30-60 minutes. The resulting clear solution is sodium ethoxide in ethanol.

Step 2: Reaction Execution

-

To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 g, 11.0 mmol, 1.1 eq). Stir the mixture for 15 minutes at room temperature to allow for the formation of free guanidine. A precipitate of sodium chloride will form.

-

Add 2-amino-3-bromobenzonitrile (1.97 g, 10.0 mmol, 1.0 eq) to the flask.

-

Replace the glass stopper with a new one and heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The starting benzonitrile should be consumed, and a new, more polar spot corresponding to the product should appear.

Step 3: Reaction Work-up and Isolation

-

After the reaction is complete, cool the flask to room temperature and then further cool it in an ice bath for 30 minutes.

-

Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water while stirring.

-

A pale yellow or off-white precipitate of the crude product will form.

-

Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts (NaCl) and any residual ethanol.

-

Dry the crude product in a vacuum oven at 60 °C overnight.

Step 4: Purification

-

The most common method for purifying the crude product is recrystallization.

-

Transfer the dried crude solid to an Erlenmeyer flask.

-

Add a minimal amount of a suitable hot solvent, such as ethanol or a DMF/water mixture, until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Typical yield: 75-85%.

Characterization of this compound

The identity and purity of the final compound must be confirmed by spectroscopic analysis.

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₈H₆BrN₃[7]

-

Molecular Weight: 224.06 g/mol [7]

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons and the amine protons. The aromatic protons on the quinazoline ring will appear as doublets and triplets in the range of δ 7.0-9.0 ppm. The C2-NH₂ protons will appear as a broad singlet.

-

¹³C NMR (100 MHz, DMSO-d₆): Expect 8 distinct signals for the carbon atoms of the quinazoline core.

-

Mass Spectrometry (ESI+): Expect to find the [M+H]⁺ ion at m/z ≈ 224.0 and 226.0, corresponding to the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

-

Melting Point: To be determined experimentally and compared with literature values if available.

Workflow & Data Summary

Synthesis Workflow Diagram

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data Summary (for 10 mmol scale)

| Component | MW ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |

| 2-Amino-3-bromobenzonitrile | 197.03 | 1.97 | 10.0 | 1.0 |

| Guanidine Hydrochloride | 95.53 | 1.05 | 11.0 | 1.1 |

| Sodium Metal | 22.99 | 0.25 | 11.0 | 1.1 |

| Product (Theoretical Yield) | 224.06 | 2.24 | 10.0 | - |

| Expected Actual Yield | - | 1.68 - 1.90 | - | 75 - 85% |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete reaction. 2. Wet reagents/solvent (especially ethanol). 3. Insufficient base. | 1. Extend reflux time and monitor by TLC. 2. Use freshly opened anhydrous ethanol. Ensure sodium metal is clean and dry before use. 3. Ensure all sodium has reacted before adding other reagents. |

| Incomplete Reaction | 1. Insufficient heating. 2. Short reaction time. | 1. Ensure the mixture is vigorously refluxing. Check the temperature of the heating mantle. 2. Continue refluxing for an additional 2-4 hours. |

| Product is Oily or Impure | 1. Incomplete removal of starting materials or byproducts. 2. Insufficient washing during work-up. | 1. Perform recrystallization carefully. If product is still impure, consider column chromatography on silica gel. 2. Ensure the crude product is washed thoroughly with cold water. |

| Difficulty with Recrystallization | 1. Incorrect solvent choice. 2. Solution is too dilute. | 1. Test different solvent systems (e.g., isopropanol, acetonitrile, DMF/water). 2. Boil off some solvent to concentrate the solution before cooling. |

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.org.za [scielo.org.za]

- 3. Tandem Michael addition/amino-nitrile cyclization from 2-formyl-1,4-DHP in the synthesis of novel dihydroindolizine-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. generis-publishing.com [generis-publishing.com]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 8-Bromoquinazolin-2-amine

Introduction: The Quinazoline Scaffold and the Power of Palladium Catalysis

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of this nitrogen-rich heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The ability to precisely functionalize the quinazoline ring system is therefore of paramount importance to researchers in drug discovery and development. The 2-aminoquinazoline moiety, in particular, is a key pharmacophore in several therapeutic agents.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings allow for the efficient and selective formation of new bonds under relatively mild conditions, tolerating a wide array of functional groups.[7][8][9][10][11] For a substrate like 8-bromoquinazolin-2-amine, these reactions provide a direct and modular route to introduce diverse molecular fragments at the C8-position, enabling the rapid generation of compound libraries for biological screening.

This guide provides detailed application notes and experimentally-derived protocols for the application of this compound in several key palladium-catalyzed cross-coupling reactions. The protocols are designed to be robust starting points for researchers, with explanations of the critical parameters and the underlying mechanistic principles.

Understanding the Substrate: this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is influenced by several factors:

-

The C-Br Bond: The carbon-bromine bond at the 8-position is the site of oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle.

-

The Quinazoline Core: The electron-deficient nature of the pyrimidine ring can influence the rate of oxidative addition.

-

The 2-Amino Group: This primary amine is a potential coordinating group to the palladium center. While it can influence catalyst activity, it is generally not reactive as a nucleophile under the conditions for C-C bond formation. However, in reactions like the Buchwald-Hartwig amination, its presence must be considered for potential side reactions or catalyst inhibition if not properly protected, although in many cases, the reaction can proceed with the free amine.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental setup for these reactions involves the careful exclusion of oxygen and moisture, as the active Pd(0) catalyst is sensitive to air.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

The Catalytic Cycle: A Unified Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle, which is initiated by the active Pd(0) species.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.[5]

-

Transmetalation (for Suzuki, Sonogashira): The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[10] For Buchwald-Hartwig amination, this step involves coordination of the amine followed by deprotonation to form a palladium-amido complex.[7][12]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[5][7]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester.[5][10]

Rationale for Protocol Design:

-

Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling heteroaryl bromides. The ligand facilitates both the oxidative addition and reductive elimination steps.[13] Pd(PPh₃)₄ is also a reliable, albeit sometimes less active, catalyst.

-

Base: A base is required to activate the boronic acid for transmetalation.[10] An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is standard. The choice of a stronger base like K₃PO₄ can sometimes be beneficial for less reactive substrates.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-amino-8-arylquinazolines.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₂CO₃ (2.0 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-8-arylquinazoline.

| Parameter | Recommended Condition | Notes |

| Catalyst | Pd(OAc)₂ / SPhos | Other effective systems include Pd(PPh₃)₄ or PdCl₂(dppf). |

| Ligand:Pd Ratio | 2:1 | Optimal for monoligated active species formation. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength can be tuned for optimal results. |

| Solvent | Dioxane/H₂O (4:1) | Toluene or DMF can also be used as the organic solvent. |

| Temperature | 80-110 °C | Higher temperatures may be needed for less reactive boronic acids. |

| Typical Yield | 70-95% | Highly dependent on the electronic and steric nature of the boronic acid. |

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[7][14][15]

Rationale for Protocol Design:

-

Catalyst System: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are highly effective for coupling a wide range of amines with heteroaryl halides.[14] They promote the formation of the palladium-amido complex and facilitate the challenging reductive elimination step.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, either before or after coordination to the palladium center.[12] Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.

-

Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are essential to prevent side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize 8-(alkyl/aryl-amino)-quinazolin-2-amines.

Materials:

-

This compound

-

Primary or secondary amine (1.2-1.5 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

XPhos (4-5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

-

Add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04-0.05 mmol).

-

Remove the tube from the glovebox, add anhydrous, degassed toluene (5 mL), followed by the amine (1.2-1.5 mmol).

-

Seal the tube, and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 16-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Notes |

| Catalyst | Pd₂(dba)₃ / XPhos | G3-XPhos precatalyst can also be used for convenience. |

| Ligand:Pd Ratio | ~2:1 | Crucial for catalytic activity. |

| Base | NaOtBu | K₃PO₄ or LHMDS can be used in specific cases. |

| Solvent | Toluene or Dioxane | Must be anhydrous. |

| Temperature | 100-110 °C | Temperature can be optimized based on the amine's reactivity. |

| Typical Yield | 65-90% | Yields can vary with the steric hindrance of the amine. |

Application Protocol 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][11]

Rationale for Protocol Design:

-

Catalyst System: The standard catalyst system involves a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[11]

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[9]

-

Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF to ensure solubility of all components. Rigorous deoxygenation is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Detailed Experimental Protocol: Sonogashira Coupling

Objective: To synthesize 2-amino-8-alkynylquinazolines.

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) (anhydrous, degassed)

-

THF (anhydrous, degassed)

Procedure:

-

To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous, degassed THF (5 mL) and anhydrous, degassed triethylamine (2 mL) via syringe.

-

Add the terminal alkyne (1.5 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C in an oil bath.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Condition | Notes |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ can also be used. |

| Base/Solvent | Triethylamine (TEA) | Diisopropylamine (DIPA) is another common choice. |

| Co-Solvent | THF, DMF | Used to improve substrate solubility. |

| Temperature | 25-70 °C | Aryl bromides often require heating compared to aryl iodides. |

| Atmosphere | Strictly inert (Ar or N₂) | Essential to prevent Glaser homocoupling of the alkyne. |

| Typical Yield | 60-85% | Can be lowered by alkyne homocoupling if oxygen is present. |

References

- 1. benchchem.com [benchchem.com]

- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes and Protocols: 8-Bromoquinazolin-2-amine as a Versatile Scaffold for Kinase Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors.[1] Its rigid bicyclic structure provides a stable platform for the precise orientation of substituents that can engage with the ATP-binding pocket of various kinases.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery.[4]

The 2-aminoquinazoline moiety, in particular, has been extensively explored in the design of inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like Tyrosine Kinase 3 (FLT3).[1][5] The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase domain.[5]

This application note focuses on 8-bromoquinazolin-2-amine , a key starting material that offers a strategic point for diversification and the development of novel kinase inhibitors. The bromine atom at the 8-position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl groups.[6] This enables extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[7]

Chemical Properties and Synthetic Utility

This compound is a stable, solid compound with the following key properties:

| Property | Value |

| CAS Number | 1780759-87-6 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

The primary utility of the 8-bromo substituent is its ability to participate in palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space at a position that can significantly influence inhibitor selectivity and potency.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl or heteroaryl boronic acids.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask, add this compound, the aryl/heteroaryl boronic acid, and the base.

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Under the inert atmosphere, add the solvent mixture and the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-arylquinazolin-2-amine derivative.

Causality Behind Experimental Choices:

-